molecular formula C11H14O4 B12209119 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid

3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid

Cat. No.: B12209119
M. Wt: 210.23 g/mol
InChI Key: HXKVWPDSZGNYGF-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid, characterized by the presence of an ethoxy group and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid typically involves the ethylation of 4-hydroxyphenylpropanoic acid. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is not fully understood. it is believed to exert its effects through the modulation of oxidative stress pathways. The hydroxy group can scavenge free radicals, thereby reducing oxidative damage in cells. Additionally, it may interact with specific molecular targets such as enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison: 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its biological activity and solubility compared to similar compounds .

Properties

IUPAC Name

3-(3-ethoxy-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3,5,7,12H,2,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKVWPDSZGNYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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